molecular formula C11H9BrN2O B2796457 (Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide CAS No. 1807938-14-2

(Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide

Cat. No.: B2796457
CAS No.: 1807938-14-2
M. Wt: 265.11
InChI Key: GVBOJCPCDLLXMW-UHFFFAOYSA-N
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Description

(Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a cyano group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the 3-position.

    Nitrile Formation: The brominated intermediate is then subjected to a reaction with a cyanide source to form the nitrile group.

    Amidation: The final step involves the formation of the amide group through a reaction with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

(Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in binding to active sites of enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(3-chloro-5-methylphenyl)-2-cyanoprop-2-enamide: Similar structure but with a chlorine atom instead of bromine.

    (2Z)-3-(3-bromo-5-ethylphenyl)-2-cyanoprop-2-enamide: Similar structure but with an ethyl group instead of a methyl group.

    (2Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamine: Similar structure but with an amine group instead of an amide group.

Uniqueness

The presence of the bromine atom and the specific positioning of the cyano and amide groups make (Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide unique

Properties

IUPAC Name

(Z)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-7-2-8(5-10(12)3-7)4-9(6-13)11(14)15/h2-5H,1H3,(H2,14,15)/b9-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBOJCPCDLLXMW-WTKPLQERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)Br)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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